Methyl 3-bromo-4-cyano-2-iodobenzoate
Description
Methyl 3-bromo-4-cyano-2-iodobenzoate is a highly substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 4-position, and an iodine atom at the 2-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to its multifunctional nature, which allows for diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The presence of halogen atoms (Br, I) and a cyano group enhances its utility in pharmaceutical and materials science applications, particularly as a precursor for bioactive molecules or functionalized polymers.
Properties
Molecular Formula |
C9H5BrINO2 |
|---|---|
Molecular Weight |
365.95 g/mol |
IUPAC Name |
methyl 3-bromo-4-cyano-2-iodobenzoate |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 |
InChI Key |
HWDWJQPNPDMFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-cyano-2-iodobenzoate typically involves the esterification of 3-bromo-4-cyano-2-iodobenzoic acid. The esterification process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine or iodine atoms.
Reduction: Methyl 3-amino-4-cyano-2-iodobenzoate.
Oxidation: 3-bromo-4-cyano-2-iodobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-cyano-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as cyano and ester enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-bromo-4-cyano-2-iodobenzoate with structurally related methyl esters and substituted benzoates, focusing on functional groups, reactivity, and analytical characterization.
Substituent Effects on Reactivity and Stability
- Halogenated Methyl Esters: Methyl Shikimate (): A cyclic ester with hydroxyl and carboxylic acid groups. Unlike this compound, methyl shikimate lacks halogens and nitriles but shares ester functionality. Its $ ^1H $ NMR spectrum shows peaks for hydroxyl protons (~5 ppm) and aromatic protons (~6–7 ppm), whereas the iodine and bromine substituents in the target compound would induce significant deshielding in NMR spectra . Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a fused tricyclic structure. Its reactivity is dominated by the conjugated double bonds and carboxylic ester group, contrasting with the halogen- and cyano-driven reactivity of the target compound .
- Nitrile-Containing Esters: Ethyl Linolenate (): A polyunsaturated fatty acid methyl ester. Its cyano analogs (e.g., nitrile-containing esters) typically exhibit higher polarity and stability due to the electron-withdrawing cyano group, a feature shared with this compound .
Analytical Characterization
Research Findings and Limitations
- Key Insights: The iodine and bromine atoms in this compound likely enhance its electrophilicity compared to non-halogenated analogs like methyl octanoate (), which is primarily used as a solvent or flavoring agent . The cyano group may increase resistance to enzymatic degradation, a trait observed in nitrile-containing phytochemicals like ethyl linolenate () .
- Gaps in Evidence: No direct studies on the target compound were found in the provided materials. Comparisons rely on extrapolation from structurally related esters and general principles of substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
